molecular formula C11H13N7O B2430889 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 1903514-05-5

6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2430889
CAS No.: 1903514-05-5
M. Wt: 259.273
InChI Key: DFQQNVGECHBEFK-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine core.

    Attachment of the Triazole Ring: The triazole ring can be attached using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the triazole ring.

    N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide: Lacks the pyrrolidine ring.

    6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyrimidine-4-carboxamide: Has a different triazole ring position.

Uniqueness

The uniqueness of 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-pyrrolidin-1-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-3-1-2-4-18/h5-7H,1-4H2,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQQNVGECHBEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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